![molecular formula C19H21NO5 B5831492 methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5831492.png)
methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate, also known as DMPA, is a chemical compound used in scientific research for its potential therapeutic applications. DMPA is a derivative of the well-known drug, aspirin, and has shown promising results in various studies.
作用機序
Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are known to promote inflammation and cancer growth. By inhibiting COX-2, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and physiological effects:
methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has been shown to have anti-inflammatory and anti-cancer effects in various studies. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders. methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has a relatively low toxicity profile and has been well-tolerated in animal studies.
実験室実験の利点と制限
One advantage of using methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate in lab experiments is its relatively straightforward synthesis method. Another advantage is its low toxicity profile and well-tolerated nature in animal studies. However, one limitation of using methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate in lab experiments is its limited availability and high cost.
将来の方向性
There are several future directions for methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate research. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is its potential use in treating other diseases such as cardiovascular disease and diabetes. Further studies are needed to fully understand the potential therapeutic applications of methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate.
Conclusion:
In conclusion, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate is a chemical compound with potential therapeutic applications in various fields such as cancer research, neurology, and inflammation. Its mechanism of action involves the inhibition of COX-2, which can reduce inflammation and inhibit the growth of cancer cells. methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has a relatively low toxicity profile and has been well-tolerated in animal studies. While there are some limitations to using methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate in lab experiments, its potential therapeutic applications make it a promising area of research for the future.
合成法
Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate can be synthesized by reacting 3,4-dimethylphenol with acetic anhydride to produce 3,4-dimethylphenyl acetate. This intermediate is then reacted with 4-aminophenol to produce the final product, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate. The synthesis of methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate is relatively straightforward and can be achieved in a few steps.
科学的研究の応用
Methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and inflammation. In cancer research, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has shown promising results in inhibiting the growth of cancer cells. In neurology, methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Inflammation is another area where methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate has shown potential therapeutic applications.
特性
IUPAC Name |
methyl 2-[4-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-4-7-17(10-14(13)2)24-11-18(21)20-15-5-8-16(9-6-15)25-12-19(22)23-3/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKAZURZHUEXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

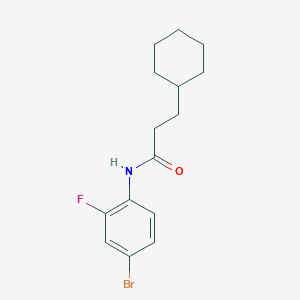
![2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5831424.png)
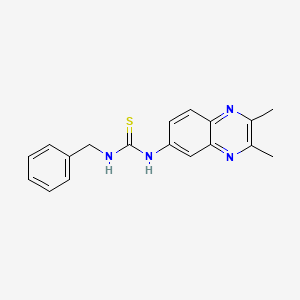
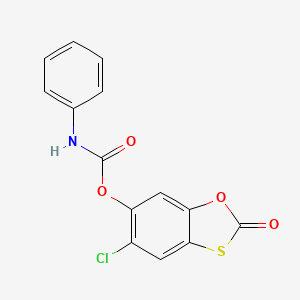
![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)
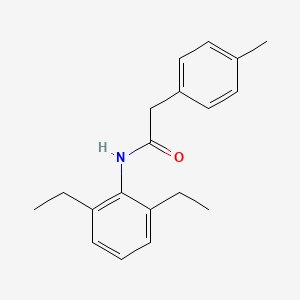

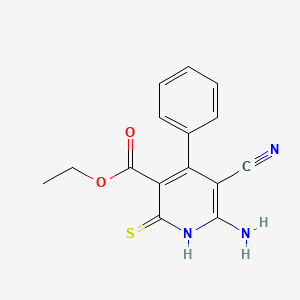

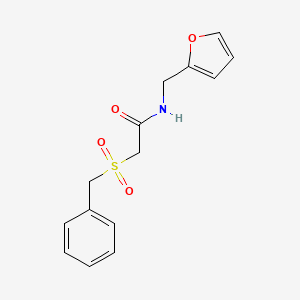


![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5831496.png)
![3-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5831528.png)